molecular formula C15H15N5OS B382681 3-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(2-thienyl)ethylidene]propanohydrazide CAS No. 384849-25-6

3-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(2-thienyl)ethylidene]propanohydrazide

Cat. No. B382681
M. Wt: 313.4g/mol
InChI Key: LAEAICIHMHJQSL-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(2-thienyl)ethylidene]propanohydrazide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.4g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(2-thienyl)ethylidene]propanohydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(2-thienyl)ethylidene]propanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(2-thienyl)ethylidene]propanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

384849-25-6

Product Name

3-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(2-thienyl)ethylidene]propanohydrazide

Molecular Formula

C15H15N5OS

Molecular Weight

313.4g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1-thiophen-2-ylethylideneamino]propanamide

InChI

InChI=1S/C15H15N5OS/c1-11(14-7-4-10-22-14)16-18-15(21)8-9-20-13-6-3-2-5-12(13)17-19-20/h2-7,10H,8-9H2,1H3,(H,18,21)/b16-11+

InChI Key

LAEAICIHMHJQSL-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=CS3

SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=CS3

Pictograms

Acute Toxic; Irritant

solubility

19.2 [ug/mL]

Origin of Product

United States

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